molecular formula C13H4Br4Cl6 B13855921 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct

Cat. No.: B13855921
M. Wt: 692.5 g/mol
InChI Key: MJKPXVLBKDXXCK-HPSBUTLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene typically involves the reaction of hexachlorocyclopentadiene with tetrabromostyrene. The reaction conditions often include the use of a solvent such as toluene or xylene, and the reaction is carried out under reflux to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to the formation of various alcohols, ketones, or alkanes.

Scientific Research Applications

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:

The uniqueness of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene lies in its combination of multiple halogen atoms and its bicyclic structure, which confer specific chemical and physical properties that are valuable in various applications.

Properties

Molecular Formula

C13H4Br4Cl6

Molecular Weight

692.5 g/mol

IUPAC Name

(5R)-1,2,3,4,7,7-hexachloro-5-(2,3,5,6-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H4Br4Cl6/c14-4-1-5(15)8(17)6(7(4)16)3-2-11(20)9(18)10(19)12(3,21)13(11,22)23/h1,3H,2H2/t3-,11?,12?/m1/s1

InChI Key

MJKPXVLBKDXXCK-HPSBUTLVSA-N

Isomeric SMILES

C1[C@@H](C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Br)Br)Br)Br

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Br)Br)Br)Br

Origin of Product

United States

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